2-Propenamide, N-(4-((3-bromophenyl)amino)-7-quinazolinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound has significant implications in cancer research and treatment due to its ability to inhibit EGFR, a protein that plays a crucial role in the growth and proliferation of cancer cells.
準備方法
The synthesis of 2-Propenamide, N-(4-((3-bromophenyl)amino)-7-quinazolinyl)- involves several steps. One common synthetic route includes the reaction of 4-chloro-6,7-dimethoxyquinazoline with 3-bromoaniline to form an intermediate, which is then reacted with acryloyl chloride to yield the final product . The reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
2-Propenamide, N-(4-((3-bromophenyl)amino)-7-quinazolinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
科学的研究の応用
2-Propenamide, N-(4-((3-bromophenyl)amino)-7-quinazolinyl)- has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to study the reactivity of quinazoline derivatives.
Biology: The compound is employed in cell biology research to investigate the role of EGFR in cell signaling and proliferation.
作用機序
The mechanism of action of 2-Propenamide, N-(4-((3-bromophenyl)amino)-7-quinazolinyl)- involves the inhibition of EGFR tyrosine kinase activity. The compound binds irreversibly to the ATP-binding site of EGFR, preventing the phosphorylation of tyrosine residues on the receptor. This inhibition blocks downstream signaling pathways that promote cell proliferation and survival, leading to the suppression of cancer cell growth .
類似化合物との比較
2-Propenamide, N-(4-((3-bromophenyl)amino)-7-quinazolinyl)- can be compared with other EGFR inhibitors such as:
Gefitinib: Another EGFR inhibitor used in the treatment of non-small cell lung cancer. Unlike PD168393, gefitinib is a reversible inhibitor.
Erlotinib: Similar to gefitinib, erlotinib is a reversible EGFR inhibitor used in cancer therapy.
特性
CAS番号 |
198959-83-0 |
---|---|
分子式 |
C17H13BrN4O |
分子量 |
369.2 g/mol |
IUPAC名 |
N-[4-(3-bromoanilino)quinazolin-7-yl]prop-2-enamide |
InChI |
InChI=1S/C17H13BrN4O/c1-2-16(23)21-13-6-7-14-15(9-13)19-10-20-17(14)22-12-5-3-4-11(18)8-12/h2-10H,1H2,(H,21,23)(H,19,20,22) |
InChIキー |
YGFCGWOZJQMOOG-UHFFFAOYSA-N |
正規SMILES |
C=CC(=O)NC1=CC2=C(C=C1)C(=NC=N2)NC3=CC(=CC=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。